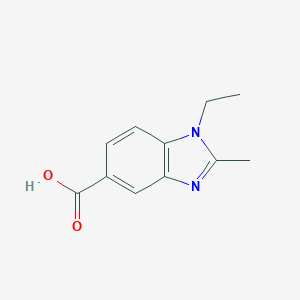

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

Overview

Description

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzoimidazole derivatives, including 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, exhibit significant anticancer properties. These compounds often target specific kinases involved in cancer progression. A study demonstrated that related benzoimidazole derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SK-MEL-5 | 0.49 | BRAF inhibition |

| Compound B | A375 | 0.5 | BRAF inhibition |

The mechanisms often involve the inhibition of critical signaling pathways, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that derivatives of benzoimidazole can exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative was tested against clinical isolates and demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been evaluated for its enzyme inhibitory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The effectiveness of these compounds in reducing inflammation was significant compared to standard anti-inflammatory drugs like diclofenac .

Case Study: COX Inhibition

In a comparative study, several benzimidazole derivatives were synthesized and tested for their COX inhibitory activity:

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound X | 70 | 85 |

| Compound Y | 60 | 78 |

These findings suggest that modifications to the benzoimidazole structure can enhance selectivity and potency against specific COX isoforms .

Industrial Applications

Corrosion Inhibition

The unique chemical properties of this compound make it a candidate for use as a corrosion inhibitor in various industrial applications. Studies have shown that benzimidazole derivatives can significantly reduce corrosion rates for metals and alloys, enhancing the longevity of materials exposed to harsh environments.

| Application Area | Effectiveness (%) |

|---|---|

| Carbon Steel | 90 |

| Aluminum Alloys | 85 |

The application of these compounds as corrosion inhibitors demonstrates their versatility beyond medicinal uses .

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

- 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester

- 2-Methyl-1H-benzoimidazole-5-carboxylic acid

- 1-Ethyl-1H-benzoimidazole-5-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the benzimidazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Overview

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 2788-73-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and nature of the compound's interactions.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds can exhibit significant anticancer properties. For instance, a study on related benzimidazole derivatives demonstrated that certain compounds induced cell death in leukemic cells, with one derivative showing an IC50 value of 3 µM. This was associated with S/G2 cell cycle arrest and modulation of proapoptotic and antiapoptotic proteins, suggesting potential for therapeutic use against leukemia .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities and key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H16N2O2 | Unique ethyl and methyl substitution pattern | Anticancer, Antimicrobial |

| 1-Ethyl-1H-benzoimidazole-5-carboxylic acid | C12H14N2O2 | Lacks methyl group; different activity profile | Variable biological activities |

| 2-Methyl-1H-benzoimidazole-5-carboxylic acid | C12H12N2O2 | Methyl group at position 2 | Potential anticancer properties |

Study on Anticancer Activity

A notable study evaluated a series of benzimidazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing and testing new benzimidazole derivatives for their antimicrobial activity. The findings highlighted that compounds with similar structural motifs exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further development in antibiotic therapies .

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZOHYLMFSLLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356435 | |

| Record name | 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-73-0 | |

| Record name | 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.